molecular formula C9H12N3NaO3S B14710022 N-Phenylazo-N-methyltaurine sodium salt CAS No. 22670-79-7

N-Phenylazo-N-methyltaurine sodium salt

Cat. No.: B14710022
CAS No.: 22670-79-7
M. Wt: 265.27 g/mol
InChI Key: WODVNVDQLZNANO-UHFFFAOYSA-M
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Description

N-Phenylazo-N-methyltaurine sodium salt is a synthetic organic compound characterized by its azo (-N=N-) functional group, a methyl-substituted taurine backbone, and a sodium counterion. Its sodium sulfonate moiety enhances water solubility, a feature shared with other taurine derivatives .

Properties

CAS No.

22670-79-7

Molecular Formula

C9H12N3NaO3S

Molecular Weight

265.27 g/mol

IUPAC Name

sodium;2-[methyl(phenyldiazenyl)amino]ethanesulfonate

InChI

InChI=1S/C9H13N3O3S.Na/c1-12(7-8-16(13,14)15)11-10-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,13,14,15);/q;+1/p-1

InChI Key

WODVNVDQLZNANO-UHFFFAOYSA-M

Canonical SMILES

CN(CCS(=O)(=O)[O-])N=NC1=CC=CC=C1.[Na+]

Origin of Product

United States

Preparation Methods

General Azo Coupling Chemistry

Azo compounds are typically prepared through a two-step reaction process known as diazotization and azo coupling. The first step involves the formation of a diazonium salt from a primary aromatic amine (like aniline) by reaction with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5°C). The second step is the coupling of this diazonium salt with an electron-rich aromatic compound or, in this case, with N-methyltaurine sodium salt.

The general reaction mechanism involves:

  • Diazotization of aniline to form phenyldiazonium salt
  • Nucleophilic attack by the nitrogen of N-methyltaurine on the diazonium cation
  • Formation of the azo linkage (-N=N-) in the final product

Preparation of Precursor Components

Synthesis of N-methyltaurine Sodium Salt

N-methyltaurine sodium salt is a key precursor in the synthesis of N-Phenylazo-N-methyltaurine sodium salt. Multiple methods have been identified for preparing this important intermediate:

Preparation from Taurine and Formaldehyde

N-methyltaurine sodium salt can be prepared by reacting sodium taurine with formaldehyde, followed by hydrogenation:

  • Mix 455g of sodium taurine, 250.9g of 37% formaldehyde aqueous solution with 22.75g of catalyst
  • Raise temperature to 80°C and stir for 6 hours
  • Introduce hydrogen at a pressure of 7 barg for 7 hours
  • Filter reaction mixture to remove solid catalyst
  • Crystallize at 80°C for 4 hours
  • Perform suction filtration and dry at 100°C for 9 hours

This method yields approximately 482.3g of product with 97.8% conversion rate and 98.96% selectivity.

Preparation using Dimethyl Carbonate

An alternative method uses dimethyl carbonate:

  • Combine taurine with hydroxide to form sodium taurate
  • Add dimethyl carbonate dropwise at 5-30°C over 4-9 hours
  • Progressively increase temperature with reaction time (5-10°C for each additional hour)
  • Continue reaction for 5-15 hours total
  • Obtain product through concentration after reaction completion

This method has advantages including clean production processes and no requirement for pressure synthesis equipment.

Preparation of Diazonium Salt Component

For the synthesis of this compound, a phenyldiazonium salt is required. Based on standard procedures for azo dye synthesis, the preparation of phenyldiazonium salt typically follows these steps:

  • Dissolve aniline in a mineral acid (usually hydrochloric acid)
  • Cool the solution to 0-5°C in an ice bath
  • Add sodium nitrite solution dropwise to generate nitrous acid in situ
  • Maintain temperature below 5°C during diazotization to prevent decomposition
  • Use the resulting diazonium salt solution immediately for coupling, as diazonium salts are generally unstable at room temperature

Synthesis Methods of this compound

Classical Diazotization and Coupling Approach

Based on standard procedures for azo compound synthesis, the most likely synthesis route for this compound would involve:

Diazotization of Aniline
  • Dissolve aniline (1 equivalent) in hydrochloric acid (approximately 2.5-3 equivalents)
  • Cool the solution to 0-5°C in an ice bath
  • In a separate vessel, prepare a solution of sodium nitrite (1.1-1.2 equivalents) in minimal water
  • Add the sodium nitrite solution dropwise to the cold aniline solution with continuous stirring
  • Maintain temperature below 5°C throughout the addition
  • Continue stirring for an additional 15-30 minutes to ensure complete diazotization
Preparation of N-methyltaurine Sodium Salt Solution
  • Dissolve N-methyltaurine sodium salt (1-1.2 equivalents) in water
  • Adjust pH to alkaline (pH 8-10) with sodium hydroxide or sodium carbonate
  • Cool the solution to 0-5°C
Coupling Reaction
  • Add the freshly prepared diazonium salt solution dropwise to the cold N-methyltaurine sodium salt solution
  • Maintain pH between 8 and 10 by adding sodium hydroxide solution as needed
  • Keep temperature below 10°C throughout the addition
  • Continue stirring for 1-2 hours after completion of addition
  • Gradually allow the reaction mixture to warm to room temperature
Isolation of Product
  • Add sodium chloride to the reaction mixture to salt out the product
  • Filter the precipitated product
  • Wash with cold saturated sodium chloride solution
  • Dry the product under vacuum or in an oven at moderate temperature (40-60°C)

Alternative Synthetic Routes

While the classical approach remains the most likely method for synthesizing this compound, alternative approaches could be considered:

One-Pot Synthesis

A one-pot approach might be feasible by:

  • Preparing the diazonium salt in situ
  • Adding N-methyltaurine sodium salt directly to the reaction mixture
  • Controlling pH by gradual addition of a base
  • This approach would simplify the procedure but might lead to lower yields or purity
Phase-Transfer Catalysis

For improved yields, a phase-transfer catalyst could be employed:

  • Perform diazotization in an aqueous phase
  • Dissolve N-methyltaurine sodium salt in an organic solvent
  • Use a phase-transfer catalyst (such as tetrabutylammonium bromide) to facilitate the reaction
  • This approach might enhance reaction rates and yields

Optimization of Reaction Conditions

Several factors can influence the efficiency and yield of the synthesis:

Temperature Control

Maintaining low temperature (0-5°C) during diazotization is critical to prevent decomposition of the diazonium salt. Similarly, the coupling reaction should be performed at controlled temperatures to ensure selectivity.

pH Control

The pH of the coupling reaction significantly affects both reaction rate and product formation:

  • Too acidic conditions (pH < 7) may lead to decomposition of the diazonium salt
  • Optimal coupling typically occurs under mildly alkaline conditions (pH 8-10)
  • pH adjustment during the reaction may be necessary to maintain optimal conditions
Concentration Effects

The concentration of reactants can affect the outcome:

  • Too dilute solutions may lead to slow reaction rates
  • Too concentrated solutions might cause side reactions or precipitation issues
  • Optimal concentrations typically range from 0.1-0.5 M for the main reactants

Purification Techniques

Purification of crude this compound is essential to obtain a high-purity product:

Recrystallization

  • Dissolve the crude product in a minimum amount of hot water or water-alcohol mixture
  • Filter the hot solution to remove insoluble impurities
  • Cool the filtrate slowly to promote crystallization
  • Filter the crystals and wash with cold solvent
  • Dry under vacuum or in an oven at moderate temperature

Column Chromatography

For analytical purposes or small-scale preparation:

  • Use ion-exchange chromatography with appropriate resins
  • Alternatively, reversed-phase chromatography can be effective
  • Elute with gradient solvent systems (such as water/methanol mixtures)

Salt Precipitation

Another purification approach:

  • Dissolve the crude product in water
  • Add a saturated sodium chloride solution to precipitate the product
  • Filter, wash with cold saturated sodium chloride solution, and dry

Comparative Analysis of Preparation Methods

Table 1: Comparison of Methods for Synthesizing N-methyltaurine Sodium Salt

Method Starting Materials Reaction Conditions Yield Advantages Limitations
Formaldehyde Method Sodium taurine, Formaldehyde 80°C, 6h; Hydrogenation at 7 barg, 7h 97.8% conversion High yield, Good selectivity Requires pressure equipment
Dimethyl Carbonate Method Taurine, Hydroxide, Dimethyl carbonate 5-30°C dropwise addition; Temperature increased progressively Not specified No pressure synthesis, Clean production Longer reaction times
N-methyl Acetamide Method N-methyl acetamide, Sulfuric acid 50-180°C; followed by reaction with ammonium source ~85-88% Adaptable to industrial scale Multiple steps, Requires strong acid

Table 2: Optimal Conditions for Diazotization and Coupling Steps

Reaction Step Temperature pH Time Critical Factors
Diazotization 0-5°C <3 30-60 min Temperature control to prevent decomposition
Coupling 0-10°C initially, then room temperature 8-10 1-2 hours pH control, Slow addition of diazonium salt
Isolation Room temperature Neutral to slightly alkaline Variable Salt concentration for precipitation

Table 3: Comparison of Purification Methods

Method Principle Advantages Limitations Typical Recovery
Recrystallization Solubility differences Simple equipment, High purity Yield losses 70-85%
Salt Precipitation Salting-out effect Good for water-soluble compounds Lower purity than recrystallization 80-90%
Column Chromatography Adsorption differences High purity, Selective Low throughput, Expensive for scale-up 60-80%

Chemical Reactions Analysis

Types of Reactions

N-Phenylazo-N-methyltaurine sodium salt can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

N-Phenylazo-N-methyltaurine sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy due to its vivid coloration.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of N-Phenylazo-N-methyltaurine sodium salt involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, which may influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in staining or as a surfactant.

Comparison with Similar Compounds

(a) N-Methyltaurine Sodium Salt (CAS 4316-74-9)

  • Structure : Lacks the phenylazo group; composed of a methylamine-substituted ethanesulfonate backbone.
  • Molecular Formula : C₃H₁₀NNaO₃S; Molecular Weight: 163.17 g/mol .
  • Applications : Used as a buffering agent or intermediate in organic synthesis due to its zwitterionic properties.
  • Key Difference : Absence of the azo group limits its utility in light-sensitive applications compared to N-Phenylazo-N-methyltaurine sodium salt.

(b) N-Lauroyl-N-Methyltaurine Sodium Salt (CAS 4337-75-1)

  • Structure : Features a lauroyl (C12 acyl) chain instead of the phenylazo group.
  • Molecular Formula: C₁₅H₃₀NO₄S·Na; Molecular Weight: 320.47 g/mol .
  • Applications : Acts as a surfactant or emulsifier in laboratory settings due to its amphiphilic structure .
  • Key Difference : The lauroyl chain imparts lipophilicity, making it suitable for micelle formation, whereas the phenylazo group in the target compound likely prioritizes optical or redox activity.

(c) Sodium Thiosulfate (CAS 7772-98-7)

  • Structure: Inorganic sulfur-containing compound (Na₂S₂O₃).
  • Applications : Widely used in pharmaceuticals as an antidote for cyanide poisoning and in photography as a fixing agent .
  • Key Difference : Unlike this compound, sodium thiosulfate lacks organic functional groups, limiting its role in organic synthesis or photochemistry.

Physicochemical and Functional Comparison

Property This compound N-Methyltaurine Sodium Salt N-Lauroyl-N-Methyltaurine Sodium Salt
Molecular Weight ~300–350 g/mol (estimated) 163.17 g/mol 320.47 g/mol
Solubility High (due to sulfonate group) High in water Moderate (hydrophobic lauroyl chain)
Key Functional Group Phenylazo (-N=N-C₆H₅) Methylamino (-NHCH₃) Lauroyl (C11H23CO-)
Applications Potential dyes, photochemical studies Buffering agents, synthesis Surfactants, emulsifiers

Research and Development Insights

  • Synthetic Challenges : Introducing the phenylazo group requires diazotization reactions, which may affect stability under light or heat.
  • Gaps in Evidence : The provided materials lack direct data on this compound, necessitating extrapolation from structural analogs .
  • Future Directions: Comparative studies on azo-group stability and sodium sulfonate reactivity could elucidate its advantages over non-azo taurine derivatives.

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